Dimethyl 3,3'-sulfinyldipropionate
Overview
Description
Dimethyl 3,3’-sulfinyldipropionate is an organic compound with the molecular formula C8H14O5S. It is known for its versatile properties and applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound is characterized by the presence of a sulfinyl group, which imparts unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-sulfinyldipropionate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the oxidation of dimethyl 3,3’-thiodipropionate using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-sulfinyldipropionate may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-sulfinyldipropionate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Dimethyl 3,3’-sulfonyl dipropionate.
Reduction: Dimethyl 3,3’-thiodipropionate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,3’-sulfinyldipropionate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-sulfinyldipropionate involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological targets. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with other molecules, influencing its biological activity .
Comparison with Similar Compounds
Dimethyl 3,3’-sulfinyldipropionate can be compared with other similar compounds such as:
Dimethyl 3,3’-thiodipropionate: Lacks the sulfinyl group, making it less reactive in oxidation reactions.
Dimethyl 3,3’-sulfonyl dipropionate: Contains a sulfone group, making it more oxidized and less reactive in reduction reactions.
Dimethyl 3,3’-disulfide dipropionate: Contains a disulfide bond, which imparts different reactivity and stability compared to the sulfinyl group.
The uniqueness of Dimethyl 3,3’-sulfinyldipropionate lies in its sulfinyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropyl)sulfinylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S/c1-12-7(9)3-5-14(11)6-4-8(10)13-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPRQNOWBCEZRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425041 | |
Record name | Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33622-50-3 | |
Record name | Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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